Cas no 320416-64-6 (4-(4-Chlorophenoxy)-3-nitrobenzenecarbaldehyde O-methyloxime)

4-(4-Chlorophenoxy)-3-nitrobenzenecarbaldehyde O-methyloxime is a specialized organic compound featuring a chlorophenoxy and nitro-substituted benzene core, functionalized with an O-methyloxime group. This structure imparts unique reactivity, making it valuable as an intermediate in synthetic organic chemistry, particularly in the development of agrochemicals and pharmaceuticals. The presence of both electron-withdrawing (nitro) and electron-donating (phenoxy) substituents enhances its utility in selective transformations, such as condensation or cyclization reactions. The O-methyloxime moiety offers stability while remaining amenable to further derivatization. Its well-defined molecular architecture ensures consistent performance in research applications requiring precise functional group manipulation. Suitable for controlled environments, it requires handling under standard laboratory safety protocols.
4-(4-Chlorophenoxy)-3-nitrobenzenecarbaldehyde O-methyloxime structure
320416-64-6 structure
Product name:4-(4-Chlorophenoxy)-3-nitrobenzenecarbaldehyde O-methyloxime
CAS No:320416-64-6
MF:
Molecular Weight:
CID:4645581

4-(4-Chlorophenoxy)-3-nitrobenzenecarbaldehyde O-methyloxime 化学的及び物理的性質

名前と識別子

    • 4-(4-CHLOROPHENOXY)-3-NITROBENZENECARBALDEHYDE O-METHYLOXIME
    • Benzaldehyde, 4-(4-chlorophenoxy)-3-nitro-, O-methyloxime
    • 4-(4-Chlorophenoxy)-3-nitrobenzenecarbaldehyde O-methyloxime

4-(4-Chlorophenoxy)-3-nitrobenzenecarbaldehyde O-methyloxime Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
C147130-25mg
4-(4-Chlorophenoxy)-3-nitrobenzenecarbaldehyde O-methyloxime
320416-64-6
25mg
$ 230.00 2022-06-06
Key Organics Ltd
1D-070-5MG
4-(4-chlorophenoxy)-3-nitrobenzenecarbaldehyde O-methyloxime
320416-64-6 >90%
5mg
£46.00 2023-09-08
A2B Chem LLC
AI71039-1g
(Z)-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine
320416-64-6 >90%
1g
$1295.00 2024-04-20
A2B Chem LLC
AI71039-1mg
(Z)-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine
320416-64-6 >90%
1mg
$201.00 2024-04-20
A2B Chem LLC
AI71039-5mg
(Z)-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine
320416-64-6 >90%
5mg
$214.00 2024-04-20
A2B Chem LLC
AI71039-500mg
(Z)-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine
320416-64-6 >90%
500mg
$720.00 2024-04-20
TRC
C147130-50mg
4-(4-Chlorophenoxy)-3-nitrobenzenecarbaldehyde O-methyloxime
320416-64-6
50mg
$ 380.00 2022-06-06
Key Organics Ltd
1D-070-5G
4-(4-chlorophenoxy)-3-nitrobenzenecarbaldehyde O-methyloxime
320416-64-6 >90%
5g
£3080.00 2023-09-08
Key Organics Ltd
1D-070-1G
4-(4-chlorophenoxy)-3-nitrobenzenecarbaldehyde O-methyloxime
320416-64-6 >90%
1g
£770.00 2023-09-08
Key Organics Ltd
1D-070-10G
4-(4-chlorophenoxy)-3-nitrobenzenecarbaldehyde O-methyloxime
320416-64-6 >90%
10g
£5775.00 2023-09-08

4-(4-Chlorophenoxy)-3-nitrobenzenecarbaldehyde O-methyloxime 関連文献

4-(4-Chlorophenoxy)-3-nitrobenzenecarbaldehyde O-methyloximeに関する追加情報

Comprehensive Overview of 4-(4-Chlorophenoxy)-3-nitrobenzenecarbaldehyde O-methyloxime (CAS No. 320416-64-6)

4-(4-Chlorophenoxy)-3-nitrobenzenecarbaldehyde O-methyloxime (CAS No. 320416-64-6) is a specialized organic compound that has garnered significant attention in the fields of agrochemical and pharmaceutical research. This compound, characterized by its unique nitrobenzenecarbaldehyde core and O-methyloxime functional group, is often explored for its potential applications in crop protection and medicinal chemistry. Its molecular structure, featuring a 4-chlorophenoxy substituent, contributes to its distinct chemical properties, making it a subject of interest for researchers seeking innovative solutions in sustainable agriculture and drug development.

In recent years, the demand for environmentally friendly agrochemicals has surged, driven by global concerns over food security and sustainable farming practices. 4-(4-Chlorophenoxy)-3-nitrobenzenecarbaldehyde O-methyloxime has been studied for its potential role in developing next-generation pesticides with reduced ecological impact. Researchers are particularly interested in its mechanism of action, which may involve interference with pest metabolic pathways, offering a targeted approach to pest control. This aligns with the growing trend of green chemistry and the search for biodegradable agrochemicals that minimize harm to non-target organisms.

The pharmaceutical industry has also shown interest in CAS No. 320416-64-6 due to its structural similarity to bioactive molecules. The O-methyloxime moiety, in particular, is a common pharmacophore found in compounds with antimicrobial and anti-inflammatory properties. Recent studies have investigated its potential as a scaffold for designing novel small-molecule therapeutics, especially in the context of drug-resistant infections and chronic inflammatory diseases. These applications resonate with current healthcare challenges, such as the rise of antibiotic resistance and the need for safer anti-inflammatory agents.

From a synthetic chemistry perspective, 4-(4-Chlorophenoxy)-3-nitrobenzenecarbaldehyde O-methyloxime presents intriguing challenges and opportunities. Its preparation typically involves multi-step reactions, including nitration, etherification, and oxime formation, which are key topics in modern organic synthesis. The compound's stability under various conditions is another area of investigation, as it influences its shelf life and practical utility. These aspects are critical for industrial applications, where process optimization and scale-up feasibility are paramount concerns.

Environmental fate and degradation pathways of CAS No. 320416-64-6 are also active research areas. With increasing regulatory scrutiny on chemical persistence, understanding how this compound breaks down in soil and water systems is essential for its potential commercialization. Studies have explored its photodegradation behavior and microbial metabolism, addressing questions about its ecological footprint. This aligns with the broader scientific community's focus on environmental risk assessment and the development of sustainable chemical solutions.

In analytical chemistry, 4-(4-Chlorophenoxy)-3-nitrobenzenecarbaldehyde O-methyloxime serves as an interesting subject for method development. Its distinctive UV-Vis absorption spectrum and chromatographic behavior make it suitable for studying advanced separation techniques and detection methodologies. Researchers have employed techniques like HPLC-MS and NMR spectroscopy to characterize this compound, contributing to the ongoing refinement of analytical protocols for similar nitroaromatic compounds.

The commercial potential of 320416-64-6 continues to evolve as new applications emerge. While currently primarily used in research settings, its unique properties suggest possible future roles in specialty chemicals and material science. The compound's ability to participate in various condensation reactions and form metal complexes opens doors to innovative material designs, particularly in the realm of functional coatings and catalysts. These possibilities are especially relevant in today's context of advanced material development for energy and environmental applications.

Safety considerations for handling 4-(4-Chlorophenoxy)-3-nitrobenzenecarbaldehyde O-methyloxime follow standard laboratory protocols for organic compounds. While not classified as highly hazardous, proper personal protective equipment and ventilation systems are recommended when working with this chemical. These precautions align with the broader movement toward responsible research practices and laboratory safety culture that has gained prominence in recent years.

Looking ahead, the scientific community anticipates continued exploration of CAS No. 320416-64-6 across multiple disciplines. Its versatile structure and reactivity profile position it as a valuable building block for diverse applications. As research progresses, particularly in the areas of green agrochemicals and medicinal chemistry, this compound may play an increasingly important role in addressing some of the most pressing challenges in agriculture and healthcare. The ongoing optimization of its synthesis and characterization methods will further enhance its utility for both academic and industrial researchers.

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